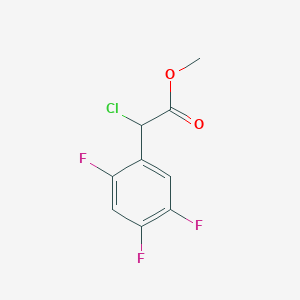

Methyl 2-chloro-2-(2,4,5-trifluorophenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

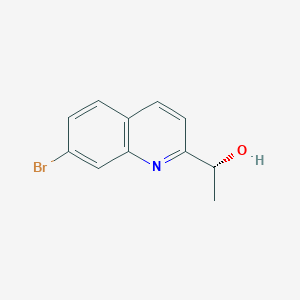

“Methyl 2-chloro-2-(2,4,5-trifluorophenyl)acetate” is a fluorophenylacetic acid, which is a valuable intermediate for preparing various pharmacologically active compounds .

Synthesis Analysis

The synthesis of 2,4,5-trifluorophenylacetic acid involves a mixture of 2,4,5-trifluoromandelic acid, H3PO3, Nal, and MSA. This mixture is stirred at 95-105°C for 24 hours .Molecular Structure Analysis

The molecular weight of “Methyl 2-chloro-2-(2,4,5-trifluorophenyl)acetate” is 238.59 . The IUPAC name is methyl 2-chloro-2-(2,4,5-trifluorophenyl)acetate .Chemical Reactions Analysis

“Methyl 2-chloro-2-(2,4,5-trifluorophenyl)acetate” can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Scientific Research Applications

Synthesis of Derivatives

- Methyl 2-chloro-2-(2,4,5-trifluorophenyl)acetate plays a critical role in synthesizing various organic compounds. Anil, Altundas, and Kara (2019) reported its use in the synthesis of (2S)-3-(2,4,5-trifluorophenyl)propane-1,2-diol via the Sharpless asymmetric epoxidation method (D. Anil, R. Altundas, & Yunus Kara, 2019).

Adsorption and Distribution Studies

- Jafvert et al. (1990) utilized related compounds in studying the distribution of hydrophobic ionogenic organic compounds between octanol and water, demonstrating the compound's relevance in environmental chemistry (C. Jafvert, J. Westall, E. Grieder, & R. Schwarzenbach, 1990).

Development of Anti-Microbial Agents

- Limban, Marutescu, and Chifiriuc (2011) highlighted its significance in creating new thiourea derivatives with potential anti-microbial and anti-pathogenic properties (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).

Thermodynamic Properties Exploration

- Sobechko et al. (2019) conducted studies on the thermodynamic properties of related compounds, showing its utility in understanding chemical reactions and processes (I. Sobechko, Y. Horak, V. Dibrivnyi, M. Obushak, & L. Goshko, 2019).

Organic Synthesis Optimization

- Research by Boni et al. (1994) involved using related molecules for optimizing the synthesis of organic esters, indicating the compound's significance in organic chemistry (M. Boni, F. Ghelfi, U. M. Pagnoni, & A. Pinetti, 1994).

Pesticide Analysis and Adsorption

- Khan and Akhtar (2011) explored its application in the adsorption behavior of pesticides, contributing to environmental analysis and safety (A. Khan & T. Akhtar, 2011).

Mechanism of Action

properties

IUPAC Name |

methyl 2-chloro-2-(2,4,5-trifluorophenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-9(14)8(10)4-2-6(12)7(13)3-5(4)11/h2-3,8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTLWAISVWFQJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=C(C=C1F)F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

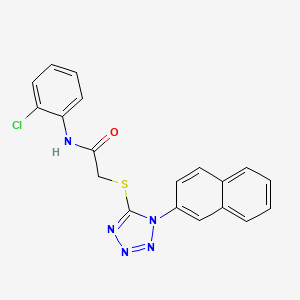

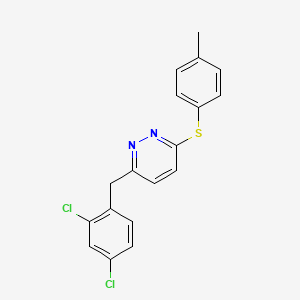

![Methyl 2-(4-benzylpiperazin-1-yl)-3-[(4-fluorophenyl)methyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2405371.png)

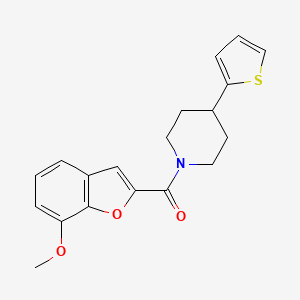

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2405373.png)

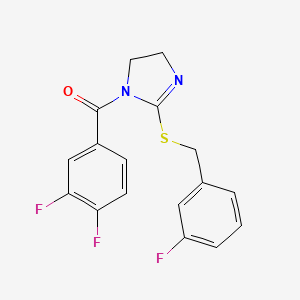

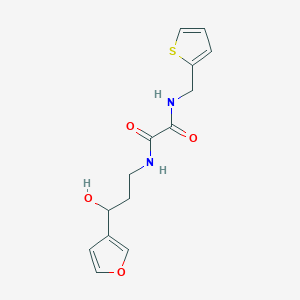

![1-[2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-2-(1-methylindazol-5-yl)ethanone;hydrochloride](/img/structure/B2405381.png)

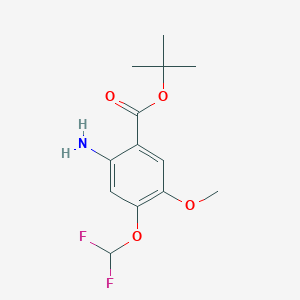

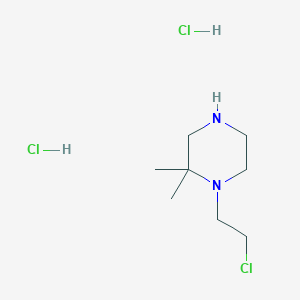

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2-oxopyridine-3-carboxamide;hydrochloride](/img/structure/B2405384.png)